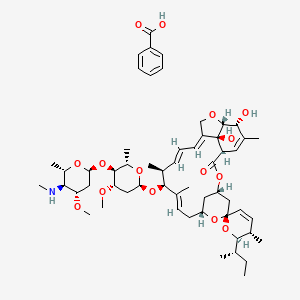
直接纯黄 5G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Direct Pure Yellow 5G, also known as Direct Yellow 8 or Acid Yellow 186, is an organic dye with the chemical formula C24H19N4NaO5S2. It is commonly used in the textile industry for dyeing and printing on materials such as wool, polyamide fibers, and silk. This compound is known for its bright yellow color and high solubility in water .
科学研究应用
Direct Pure Yellow 5G has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in spectroscopic studies due to its distinct absorption and emission spectra.
Biology: Employed in staining techniques for microscopy and in the study of cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a marker in diagnostic assays.
Industry: Utilized in the textile industry for dyeing and printing, as well as in the production of colored plastics and inks
作用机制
Mode of Action
Based on its chemical structure, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The biochemical pathways affected by Direct Pure Yellow 5G are currently unknown due to the lack of scientific studies on this specific compound .
准备方法
Synthetic Routes and Reaction Conditions
Direct Pure Yellow 5G is synthesized through a diazotization reaction followed by coupling. The primary synthetic route involves the diazotization of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid, which is then coupled with 3-oxo-N-phenylbutanamide . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of Direct Pure Yellow 5G involves large-scale diazotization and coupling processes. The raw materials, such as acetoacetanilide and 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, are reacted under controlled conditions to produce the dye in bulk quantities . The final product is then purified and dried to obtain the desired powder or crystalline form.
化学反应分析
Types of Reactions
Direct Pure Yellow 5G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions
Major Products Formed
Oxidation: Various oxidized derivatives of the original dye.
Reduction: Aromatic amines, which can be further processed or used in different applications.
Substitution: Substituted derivatives of Direct Pure Yellow 5G with altered chemical properties
相似化合物的比较
Direct Pure Yellow 5G is unique due to its specific chemical structure and properties. Similar compounds include:
Direct Yellow 12: Another azo dye with similar applications but different spectral properties.
Direct Blue 14: A dye used in similar industries but with a distinct blue color.
Direct Red 23: Used in textile dyeing with different chemical and physical properties
Direct Pure Yellow 5G stands out due to its high solubility in water, bright yellow color, and versatility in various applications.
属性
CAS 编号 |
10130-29-7 |
|---|---|
分子式 |
C24H19N4NaO5S2 |
分子量 |
530.6 g/mol |
IUPAC 名称 |
sodium;2-[4-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C24H20N4O5S2.Na/c1-14-8-13-19-21(22(14)35(31,32)33)34-24(26-19)16-9-11-18(12-10-16)27-28-20(15(2)29)23(30)25-17-6-4-3-5-7-17;/h3-13,29H,1-2H3,(H,25,30)(H,31,32,33);/q;+1/p-1 |
InChI 键 |
VOLOMNBZWKDHEA-UHFFFAOYSA-M |
SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


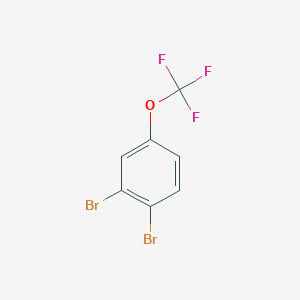
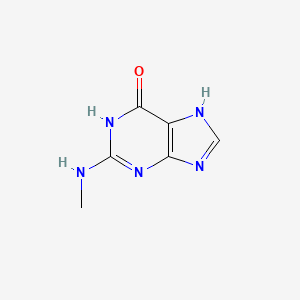

![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)
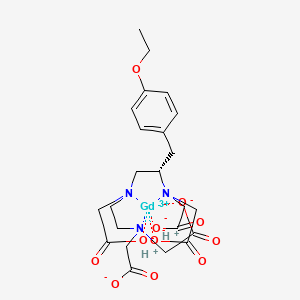
![3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1148214.png)

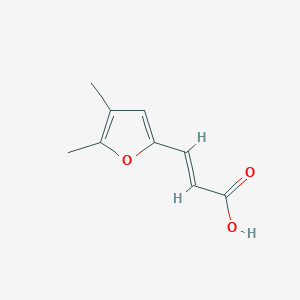
![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)

